

# Application Notes and Protocols for Rapamycin Treatment in Mouse Models

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## Compound of Interest

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These application notes provide a comprehensive guide for the utilization of rapamycin in preclinical mouse models. Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Its well-established role in the mTOR signaling pathway makes it an invaluable tool in diverse research fields, including aging, cancer, and neurodegenerative diseases.[2][3][4] The efficacy of in vivo rapamycin studies is critically dependent on the dosage, administration route, and formulation.

## Data Presentation: Rapamycin Dosage and Administration in Mice

The following tables summarize established rapamycin dosages and administration routes across different research applications in mouse models.

Table 1: Rapamycin Dosage for Aging Studies in Mice

Mouse Strain	Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formulation	Key Findings	References
UM-HET3 (genetically heterogeneous)	Oral (in diet)	14 - 42 ppm	Continuous	Microencapsulated in food	Dose-dependent increase in lifespan.[5]	
C57BL/6	Intraperitoneal (IP)	8 mg/kg	Daily for 3 months	10% PEG400, 10% Tween 80 in ddH2O	Increased life expectancy in male mice.	
C57BL/6	Oral (in drinking water)	4 mg/kg (post-delivery)	Continuous	In drinking water	Lifespan extension in a model of mitochondrial disease.	
C57BL/6N Cr (female)	Intraperitoneal (IP)	1.5 mg/kg	3 times a week, every other week	Not specified	Prevented high-fat diet-induced weight gain.	

Table 2: Rapamycin Dosage for Cancer Studies in Mice

Mouse Strain	Tumor Model	Administration Route	Dosage	Vehicle/Formulation	Key Findings	References
A/J	Tobacco carcinogen-induced lung tumors	Intraperitoneal (i.p.)	1.5 mg/kg/day (5 of 7 days) or every other day	Not specified	Decreased tumor multiplicity by 90%.	
p53-/-	Spontaneous tumors	Oral gavage	0.5 mg/kg/day (5 days on, 9 days off)	Rapatar (nanoformulated micelles)	Delayed carcinogenesis.	
HER-2/neu transgenic	Mammary tumors	Subcutaneous (s.c.)	1.5 mg/kg	2% ethanol	Significantly inhibited age-related weight gain and extended lifespan.	
Immunodeficient Mice	Human Anal Cancer Xenograft	Slow-release pellets	4.17 mg/kg/day	Pellets	Significantly lower tumor growth rates.	
PyV-mT-based models	Invasive and premalignant mammary lesions	Intraperitoneal (i.p.)	0.19, 0.75, and 3.0 mg/kg	Not specified	Inhibited growth of invasive tumors and premalignant lesions.	
Transgenic mice with HCC	Hepatocellular carcinoma	Oral gavage	1.5 mg/kg/day	Not specified	Suppressed tumor development	

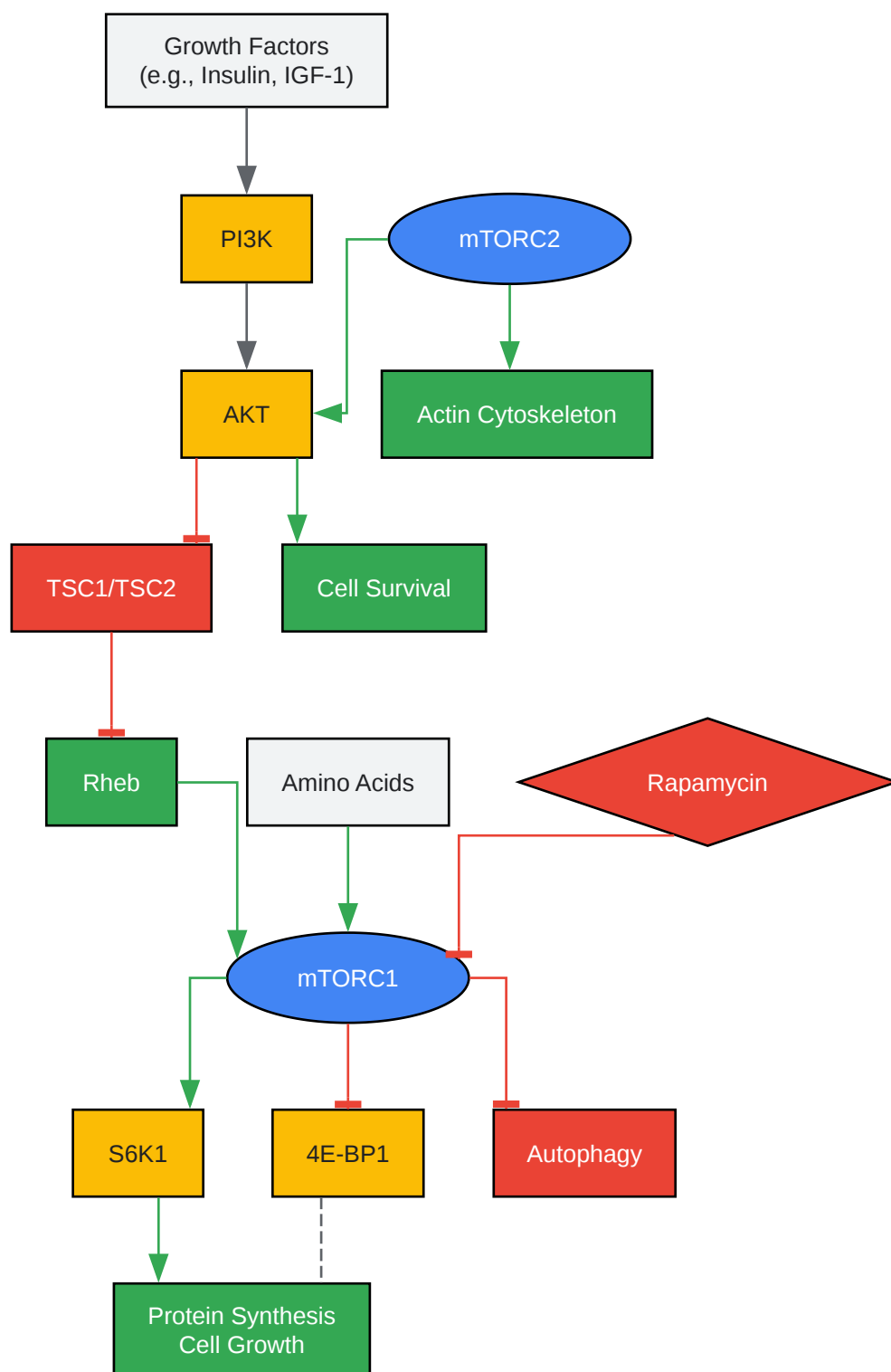
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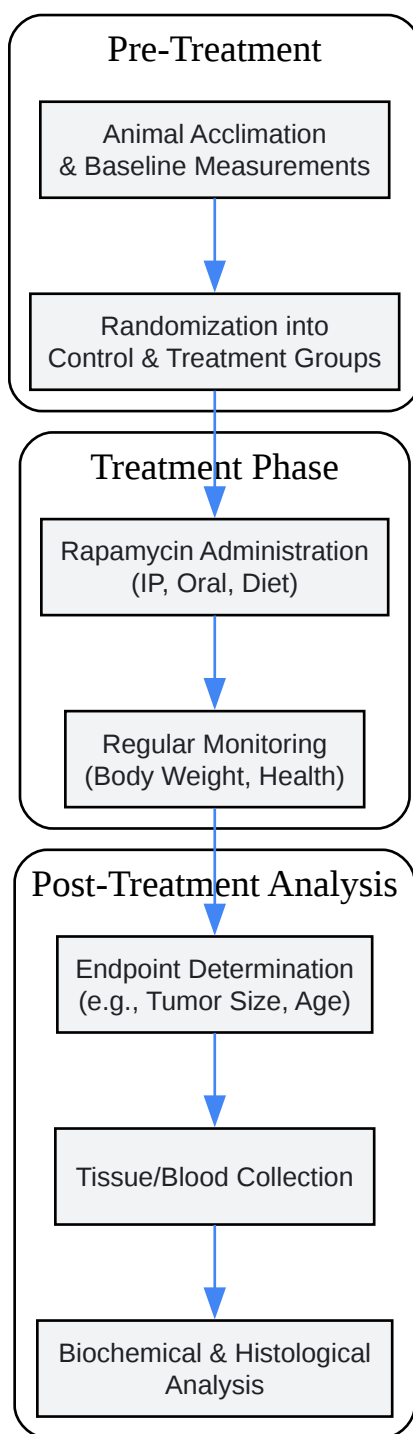
Table 3: Rapamycin Dosage for Neurological Studies in Mice

Mouse Strain	Disease Model	Administration Route	Dosage	Dosing Frequency	Key Findings	References
PDAPP (transgenic)	Alzheimer's Disease	Not specified	Not specified	Not specified	Reduced Aβ42 levels and improved cognitive function.	
Various models	Alzheimer's, Parkinson's, Huntington's	Not specified	Not specified	Not specified	Beneficial effects observed in multiple neurodegenerative disease models.	

## Signaling Pathway and Experimental Workflow

The primary mechanism of rapamycin is the inhibition of mTOR, a central regulator of cellular processes. The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for rapamycin treatment in mouse models.





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